2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
CAS No.: 951618-03-4
Cat. No.: VC6685062
Molecular Formula: C23H23N5O5
Molecular Weight: 449.467
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951618-03-4 |
|---|---|
| Molecular Formula | C23H23N5O5 |
| Molecular Weight | 449.467 |
| IUPAC Name | 2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,5-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C23H23N5O5/c1-26-13-19-21(25-26)22(30)28(12-15-7-5-4-6-8-15)23(31)27(19)14-20(29)24-16-9-17(32-2)11-18(10-16)33-3/h4-11,13H,12,14H2,1-3H3,(H,24,29) |
| Standard InChI Key | FMOQMWGRDWNPIW-UHFFFAOYSA-N |
| SMILES | CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC(=C3)OC)OC)CC4=CC=CC=C4 |
Introduction
Key Features:
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Pyrazolo[4,3-d]pyrimidine Core: A bicyclic structure combining pyrazole and pyrimidine rings.
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Substituents:
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Benzyl group at position 6.
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Methyl group at position 2.
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Acetamide side chain with a dimethoxyphenyl substitution.
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Such structural elements are often associated with pharmacological properties, including enzyme inhibition and receptor modulation.
Potential Biological Activities
Compounds containing pyrazolo[4,3-d]pyrimidine frameworks have been studied for various therapeutic applications:
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Enzyme Inhibition: These compounds can act as inhibitors of kinases or phosphodiesterases due to their ability to mimic purines.
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Anti-inflammatory Properties: Similar structures have shown activity against inflammatory pathways by targeting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Anticancer Activity: Pyrazolo[4,3-d]pyrimidines are explored for their cytotoxic effects on cancer cell lines.
Synthetic Pathways
The synthesis of such compounds typically involves:
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Formation of the pyrazolo[4,3-d]pyrimidine ring system through cyclization reactions.
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Functionalization at specific positions using alkylation or acylation reactions.
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Introduction of the benzyl and dimethoxyphenyl groups via nucleophilic substitution or coupling reactions.
Analytical Characterization
To confirm the structure and purity of the compound, the following techniques are commonly employed:
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NMR Spectroscopy (1H and 13C): To determine the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To identify functional groups like amides and aromatic rings.
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X-ray Crystallography: For precise structural elucidation if crystalline material is available.
Applications and Future Research
Given its structure, this compound could be investigated for:
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Drug Development: As a lead molecule for targeting specific enzymes or receptors.
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Structure-Activity Relationship (SAR) Studies: To optimize biological activity by modifying substituents.
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Molecular Docking Studies: To predict binding affinity with target proteins.
Data Table (Hypothetical Example)
| Property | Value/Description |
|---|---|
| Molecular Formula | C21H20N4O4 |
| Molecular Weight | ~392 g/mol |
| Solubility | Likely soluble in DMSO and ethanol |
| Biological Target (Predicted) | Kinases, COX/LOX enzymes |
| Potential Applications | Anti-inflammatory, anticancer |
If more detailed information about this specific compound becomes available from reliable sources, further insights into its synthesis, characterization, and biological activities could be provided.
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